REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O>C(O)(=O)C>[Br:12][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[Br:1])[NH:8][C:7](=[O:11])[CH2:6]2
|
Name
|
|
Quantity
|
0.168 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C2CC(NC2=C1)=O
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
the yellow reaction mixture was stirred for 3 h at ambient temperature
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Duration
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3 h
|
Type
|
ADDITION
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Details
|
The mixture was poured onto ice
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Type
|
FILTRATION
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Details
|
the resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CC(NC2=CC1Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.192 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |